molecular formula C5H12ClNO2 B3048273 trans-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride CAS No. 1630906-89-6

trans-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride

Cat. No.: B3048273
CAS No.: 1630906-89-6
M. Wt: 153.61 g/mol
InChI Key: SFJKFFBPVORSEB-UHFFFAOYSA-N
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Description

“trans-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride” is a chemical compound with the CAS number 1630906-89-6 . It is used for research purposes and is not intended for human or veterinary use.


Molecular Structure Analysis

The molecular formula of “this compound” is C5H12ClNO2 . Its molecular weight is 153.61 .


Physical And Chemical Properties Analysis

The physical form of “this compound” is solid . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Hybrid Catalysts for Synthesis

Trans-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride plays a crucial role in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, are utilized in one-pot multicomponent reactions to develop various derivatives. This review emphasizes the importance of these catalysts from 1992 to 2022, showcasing the broad catalytic applications for developing lead molecules (Parmar, Vala, & Patel, 2023).

Therapeutic Applications

Another significant application is in the therapeutic domain, where this compound-related compounds, specifically pyrazolines, exhibit diverse biological properties. These properties have spurred research into their use as antimicrobial, anti-inflammatory, antidepressant, and anticancer agents. Pyrazoline derivatives are highlighted for their pharmacological effects, including acting as cannabinoid CB1 receptor antagonists and possessing antiepileptic, antitrypanosomal, antiviral activities, among others (Shaaban, Mayhoub, & Farag, 2012).

Organocatalysts in Cyclocondensation

In the realm of cyclocondensation, this compound serves as a precursor for the synthesis of tetrahydrobenzo[b]pyrans using organocatalysts. These compounds have considerable importance due to their presence in naturally occurring compounds and pharmaceuticals. The review discusses the organocatalytic approaches for synthesizing these heterocyclic compounds, highlighting the green chemistry aspects such as the use of water as a solvent (Kiyani, 2018).

Pyrazole Heterocycles Synthesis

This compound-related compounds are extensively used as synthons in organic synthesis, especially in the creation of pyrazole heterocycles. These compounds are recognized for their wide-ranging biological activities, such as anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The synthesis approaches involve condensation followed by cyclization, employing various reagents to achieve high yields under both simple and microwave-aided reaction conditions (Dar & Shamsuzzaman, 2015).

Control Strategies for Pyrazines Generation

In food science, the compound's derivatives are instrumental in understanding and controlling the generation of pyrazines through the Maillard reaction, which contributes to baking, roasted, and nutty flavors in food products. This research outlines strategies to promote or inhibit pyrazine formation, offering insights into food processing and flavor enhancement (Yu et al., 2021).

Properties

IUPAC Name

3-aminooxan-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c6-4-3-8-2-1-5(4)7;/h4-5,7H,1-3,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJKFFBPVORSEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630906-89-6
Record name rac-(3R,4R)-3-aminooxan-4-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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